Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-acetamido-4-methylpentanoate

Pharmacokinetics Enantioselectivity Drug Development

For researchers requiring a chiral leucine building block with orthogonal protection, Ethyl 2-acetamido-4-methylpentanoate (N-Acetyl-L-leucine ethyl ester) is essential. Pharmaceutical studies prove the L-enantiomer avoids the pharmacokinetic interference and D-isomer accumulation seen with racemic N-acetyl-leucine, while its ethyl esterification delivers neuroprotective effects not achievable through N-acetylation alone. Insist on this specific L-stereoisomer to ensure experimental reliability in neurological disease models or transporter studies.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 1114-55-2
Cat. No. B223923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-acetamido-4-methylpentanoate
CAS1114-55-2
Synonyms(2S)-2-(Acetylamino)-4-methylvaleric acid ethyl ester
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC(C)C)NC(=O)C
InChIInChI=1S/C10H19NO3/c1-5-14-10(13)9(6-7(2)3)11-8(4)12/h7,9H,5-6H2,1-4H3,(H,11,12)
InChIKeyCVLYKMBNKKBAHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-acetamido-4-methylpentanoate (CAS 1114-55-2): A Chiral Protected Leucine Synthon


Ethyl 2-acetamido-4-methylpentanoate (CAS 1114-55-2), also known as N-acetyl-L-leucine ethyl ester, is a chiral synthon derived from the essential amino acid L-leucine. Its structural formula is C10H19NO3 with a molecular weight of 201.26 g/mol [1]. The compound features both an N-terminal acetyl (Ac) protecting group and a C-terminal ethyl ester, rendering it a doubly protected leucine building block. As a result, it is primarily utilized as a protected intermediate in peptide synthesis, where the acetamido moiety shields the amine functionality and the ethyl ester masks the carboxylic acid, allowing for orthogonal deprotection strategies .

Why N-Acetyl-L-leucine or Its Ethyl Ester Cannot Be Freely Interchanged


Generic substitution among N-acetyl-leucine derivatives is unreliable due to profound pharmacokinetic and pharmacodynamic differences rooted in stereochemistry and esterification. A direct head-to-head pharmacokinetic study demonstrated that when administered as a racemate (N-acetyl-DL-leucine), the D-enantiomer exhibits significantly higher Cmax and AUC compared to the L-enantiomer, and critically, the D-enantiomer inhibits the uptake of the L-form [1]. This leads to the accumulation of the pharmacologically distinct D-enantiomer. Furthermore, research indicates that esterification of L-leucine provides a neuroprotective effect not seen with N-acetylation alone, proving that the 'acetyl' and 'ester' modifications are not functionally redundant [2]. Therefore, the specific combination of L-stereochemistry and ethyl esterification in the target compound defines a molecular entity with a unique handling and activity profile.

Quantitative Differentiation Guide for Ethyl 2-acetamido-4-methylpentanoate Procurement


L-Enantiomer Exhibits Superior Pharmacokinetic Profile Over D-Enantiomer in Racemate

When N-acetyl-DL-leucine (racemate) was orally administered to mice, the D-enantiomer displayed significantly greater exposure than the L-enantiomer. This is attributed to the D-enantiomer inhibiting the uptake of the L-enantiomer at intestinal carriers and the L-enantiomer undergoing first-pass metabolism (deacetylation) that the D-form avoids [1]. These data support the selection and development of the isolated L-enantiomer over the racemate.

Pharmacokinetics Enantioselectivity Drug Development

Ethyl Esterification Imparts Neuroprotective Effect Absent in N-Acetyl-L-Leucine

In a DPhil thesis investigating therapies for Niemann-Pick disease type C (NPC), an ethyl ester form of L-leucine was compared to N-acetyl-L-leucine in an Npc1-/- mouse model. Esterification provided a neuroprotective effect that was not observed with N-acetylation alone. Conversely, N-acetylation increased efficacy in vivo compared to non-acetylated forms. This suggests that the combination of both modifications in a single molecule (Ethyl 2-acetamido-4-methylpentanoate) could offer a dual benefit [1]. However, direct quantitative data for the combined molecule is not provided in the publicly available abstract, and this inference requires experimental validation.

Neuroprotection NPC Disease Prodrug Strategy

Enhanced Solubility in Organic Solvents Compared to N-Acetyl-L-Leucine Free Acid

The ethyl ester group on the target compound enhances its solubility in organic solvents relative to the free carboxylic acid form, N-acetyl-L-leucine. This property is critical for facilitating homogeneous reaction conditions in peptide synthesis. For N-acetyl-L-leucine ethyl ester, the predicted density is 0.987±0.06 g/cm³ . While specific solubility data in common organic solvents (e.g., mg/mL) is not publicly available for this compound, a vendor source confirms the general principle that the 'ethyl ester group enhances solubility in organic solvents' [1]. This contrasts with N-acetyl-L-leucine, which is described as a white crystalline powder soluble in water.

Solubility Formulation Process Chemistry

Optimal Application Scenarios for Ethyl 2-acetamido-4-methylpentanoate


Synthesis of Enantiopure Peptide Therapeutics Using Orthogonal Protection

When a synthetic route requires a leucine residue with a protected amine and a selectively removable ester, Ethyl 2-acetamido-4-methylpentanoate provides an orthogonal protecting group strategy. The acetyl group protects the N-terminus during chain elongation, while the ethyl ester can be hydrolyzed under basic conditions without affecting acid-labile protecting groups elsewhere in the molecule [1].

In Vivo Pharmacological Studies Requiring an L-Enantiomerically Pure Leucine Derivative

For researchers studying the therapeutic potential of N-acetyl-leucine derivatives in neurological disorders like Niemann-Pick disease type C or cerebellar ataxia, using the pure L-ethyl ester enantiomer is essential to avoid the confounding D-enantiomer accumulation and pharmacokinetic inhibition observed with racemic mixtures [1].

Development of Prodrugs for Neurodegenerative Lysosomal Storage Disorders

The combination of N-acetylation and ethyl esterification in a single molecule presents a unique investigational tool for dual-action prodrugs. This compound can serve as a lead scaffold for exploring synergistic efficacy (via acetylation-driven cellular uptake) and neuroprotection (via esterification-mediated effects) in NPC and related lysosomal storage diseases [1].

Chemical Biology Probe for Studying Enantioselective Drug Transporters

Given the documented stereoselective handling by organic anion transporters (OATs) and monocarboxylate transporters (MCTs), this compound can be employed as a probe molecule to study the substrate specificity and enantioselectivity of these transporters in in vitro models, particularly in human embryonic kidney cells overexpressing candidate transporters [1].

Quote Request

Request a Quote for Ethyl 2-acetamido-4-methylpentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.